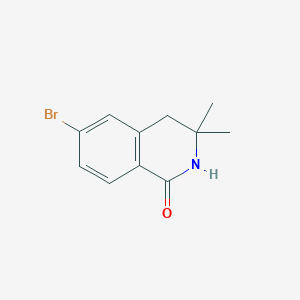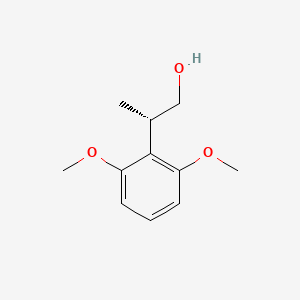
6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, commonly referred to as 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, is a heterocyclic compound with a wide range of potential applications in the scientific and medical fields. It is an organic compound that is composed of a benzene ring fused with a pyridine ring. The compound is found in two forms, the cis and trans isomers, which are mirror images of each other. This compound is highly reactive and is known to be used as a reactive intermediate in organic synthesis. It is also used as a starting material in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs.
科学的研究の応用
Synthesis and Chemical Properties
Friedländer Synthesis Adaptation : Yi Hu, Gang Zhang, and R. Thummel (2003) explored the Friedländer synthesis to incorporate 6-bromoquinoline into novel chelating ligands. Their work demonstrated the potential of 6-bromoquinoline derivatives in forming bidentate and tridentate complexes, which could have implications for materials science and coordination chemistry (Hu, Zhang, & Thummel, 2003).
Intermediate for Biologically Active Compounds : Wenhui Wang et al. (2015) described the synthesis of bromo-4-iodoquinoline, a crucial intermediate for creating various biologically active compounds. This process demonstrates the foundational role of such brominated isoquinolines in medicinal chemistry (Wang et al., 2015).
Photolabile Protecting Groups : The work by O. Fedoryak and T. M. Dore (2002) on the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline highlights the utility of brominated hydroxyquinolines in developing sensitive caging groups for biological messengers. This research is particularly relevant for controlled release in biochemical experiments (Fedoryak & Dore, 2002).
Novel Synthetic Pathways : A. Mohammadi and S. S. S. Hossini (2011) demonstrated a KAl(SO4)2·12H2O (Alum) catalyzed one-pot synthesis of quinazolinone derivatives, including 6-bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one. Their findings contribute to the development of efficient synthetic routes for heterocyclic compounds, which are crucial in pharmaceutical research (Mohammadi & Hossini, 2011).
特性
IUPAC Name |
6-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXRTVJUXOGARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)Br)C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)
![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)
![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)

![3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2858627.png)
![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)
![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)

![Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2858635.png)
![3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2858636.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2858642.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)
